5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole
CAS No.: 1803581-86-3
Cat. No.: VC2893048
Molecular Formula: C8H12ClNO
Molecular Weight: 173.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803581-86-3 |
|---|---|
| Molecular Formula | C8H12ClNO |
| Molecular Weight | 173.64 g/mol |
| IUPAC Name | 5-(chloromethyl)-4-methyl-2-propan-2-yl-1,3-oxazole |
| Standard InChI | InChI=1S/C8H12ClNO/c1-5(2)8-10-6(3)7(4-9)11-8/h5H,4H2,1-3H3 |
| Standard InChI Key | BXLIOMMDBGHAAN-UHFFFAOYSA-N |
| SMILES | CC1=C(OC(=N1)C(C)C)CCl |
| Canonical SMILES | CC1=C(OC(=N1)C(C)C)CCl |
Introduction
Basic Information and Structural Characteristics
5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole belongs to the oxazole family, a class of five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. The compound features a distinctive substitution pattern with three key functional groups: a chloromethyl group at position 5, a methyl group at position 4, and an isopropyl (propan-2-yl) group at position 2 .
The structural identity of this compound is defined by several key parameters:
Table 1: Structural Information of 5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole
| Parameter | Value |
|---|---|
| CAS Number | 1803581-86-3 |
| Molecular Formula | C8H12ClNO |
| Molecular Weight | 173.64 g/mol |
| IUPAC Name | 5-(chloromethyl)-4-methyl-2-propan-2-yl-1,3-oxazole |
| SMILES | CC1=C(OC(=N1)C(C)C)CCl |
| InChI | InChI=1S/C8H12ClNO/c1-5(2)8-10-6(3)7(4-9)11-8/h5H,4H2,1-3H3 |
| InChIKey | BXLIOMMDBGHAAN-UHFFFAOYSA-N |
The oxazole ring forms the core structure of this compound, providing a stable aromatic framework with unique electronic properties. The strategic positioning of the three substituents influences its chemical behavior and reactivity patterns, making it distinct from other oxazole derivatives .
Physical and Chemical Properties
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]+ | 174.06803 | 134.3 |
| [M+Na]+ | 196.04997 | 147.4 |
| [M+NH4]+ | 191.09457 | 143.1 |
| [M+K]+ | 212.02391 | 143.2 |
| [M-H]- | 172.05347 | 136.7 |
| [M+Na-2H]- | 194.03542 | 139.4 |
| [M]+ | 173.06020 | 137.2 |
| [M]- | 173.06130 | 137.2 |
These predicted values are useful for analytical identification and characterization of the compound in complex mixtures .
Chemical Properties
The chemical properties of 5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole are largely determined by the functional groups present in its structure. The chloromethyl group at position 5 is particularly significant as it serves as a reactive site for nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis.
Key chemical properties include:
The compound shows general stability under normal laboratory conditions but should be handled with appropriate precautions due to potential reactivity .
Chemical Reactivity and Applications
Reactivity Profile
The chemical reactivity of 5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole is primarily determined by the presence of the chloromethyl group at position 5, which serves as a versatile functional handle for various transformations. This reactive site makes the compound particularly valuable as an intermediate in organic synthesis.
Key reactions include:
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Nucleophilic substitution reactions: The chloromethyl group readily undergoes SN2 reactions with various nucleophiles (amines, thiols, alcohols, etc.), leading to functionalized derivatives.
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Elimination reactions: Under basic conditions, elimination may occur to form unsaturated derivatives.
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Reduction reactions: The chloromethyl group can be reduced to a methyl group under appropriate conditions.
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Oxidation reactions: The side chains may undergo oxidation under specific conditions.
Similar to other chloromethyl oxazoles, this compound can serve as an alkylating agent in various synthetic transformations, making it useful for constructing more complex molecular architectures.
Applications in Organic Synthesis
5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its applications span multiple areas:
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Medicinal Chemistry: The compound can serve as a precursor for synthesizing pharmaceutical compounds with potential biological activities.
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Building Block: Its reactive functional groups make it useful for constructing more complex molecular frameworks.
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Library Synthesis: Can be used to create diverse chemical libraries for high-throughput screening.
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Fragment-Based Drug Design: May serve as a fragment for developing targeted therapeutic agents.
The oxazole ring itself is found in numerous natural products and synthetic compounds with biological activities, further enhancing the potential utility of this specific derivative .
Comparison with Related Compounds
Structural Analogues
Understanding the relationship between 5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole and structurally similar compounds provides insight into structure-activity relationships and potential applications. Several related compounds with varying substitution patterns have been reported in the literature.
Table 3: Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole | C8H12ClNO | 173.64 | Reference compound |
| 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole | C12H12ClNO | 221.68 | Chloromethyl at position 4; 3-methylphenyl instead of isopropyl at position 2 |
| (5-Methyl-1,3-oxazol-2-yl)methanol | C5H7NO2 | 113.11 | Hydroxymethyl at position 2; methyl at position 5; no substitution at position 4 |
| 5-(Chloromethyl)-3-pyridin-4-yl-1,2-oxazole | C9H7ClN2O | 194.62 | 1,2-oxazole (isoxazole) structure; pyridyl substituent at position 3 |
The positional isomer 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole differs in the position of the chloromethyl group and the nature of the substituent at position 2, which may significantly affect its reactivity and potential applications .
Reactivity Comparisons
The reactivity of 5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole can be compared with its structural analogues to understand the influence of substitution patterns on chemical behavior:
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Position of the chloromethyl group: The chloromethyl group at position 5 in the reference compound likely exhibits different reactivity compared to when it's at position 4 (as in 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole).
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Nature of substituents: The isopropyl group at position 2 in the reference compound imparts different electronic and steric effects compared to aryl substituents (as in the 3-methylphenyl analog).
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Ring system: The reactivity of 1,3-oxazoles differs from that of 1,2-oxazoles (isoxazoles), as seen in the comparison with 5-(Chloromethyl)-3-pyridin-4-yl-1,2-oxazole.
These differences in reactivity patterns provide valuable information for designing synthetic strategies and predicting the behavior of novel oxazole derivatives .
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